molecular formula C24H26N4O2S B14341738 Methanesulfonamide, N-(4-((3,5-dimethyl-9-acridinyl)amino)-3-(dimethylamino)phenyl)- CAS No. 106521-54-4

Methanesulfonamide, N-(4-((3,5-dimethyl-9-acridinyl)amino)-3-(dimethylamino)phenyl)-

Cat. No.: B14341738
CAS No.: 106521-54-4
M. Wt: 434.6 g/mol
InChI Key: USJWWKMTTIHIMT-UHFFFAOYSA-N
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Description

Methanesulfonamide, N-(4-((3,5-dimethyl-9-acridinyl)amino)-3-(dimethylamino)phenyl)- is a complex organic compound that belongs to the class of acridine derivatives. Acridine compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanesulfonamide, N-(4-((3,5-dimethyl-9-acridinyl)amino)-3-(dimethylamino)phenyl)- typically involves multi-step organic reactions. The process may start with the preparation of the acridine core, followed by the introduction of the dimethylamino and methanesulfonamide groups. Common reagents used in these reactions include dimethylamine, methanesulfonyl chloride, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonamide, N-(4-((3,5-dimethyl-9-acridinyl)amino)-3-(dimethylamino)phenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could lead to amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Methanesulfonamide, N-(4-((3,5-dimethyl-9-acridinyl)amino)-3-(dimethylamino)phenyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to various biological effects. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Acridine Orange: A well-known acridine derivative used as a fluorescent dye.

    Proflavine: Another acridine compound with antimicrobial properties.

    Amsacrine: An acridine derivative used as an anticancer agent.

Uniqueness

Methanesulfonamide, N-(4-((3,5-dimethyl-9-acridinyl)amino)-3-(dimethylamino)phenyl)- is unique due to its specific structural features, which may confer distinct biological activities and chemical properties compared to other acridine derivatives.

Properties

CAS No.

106521-54-4

Molecular Formula

C24H26N4O2S

Molecular Weight

434.6 g/mol

IUPAC Name

N-[4-[(3,5-dimethylacridin-9-yl)amino]-3-(dimethylamino)phenyl]methanesulfonamide

InChI

InChI=1S/C24H26N4O2S/c1-15-9-11-18-21(13-15)26-23-16(2)7-6-8-19(23)24(18)25-20-12-10-17(27-31(5,29)30)14-22(20)28(3)4/h6-14,27H,1-5H3,(H,25,26)

InChI Key

USJWWKMTTIHIMT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC3=C(C=CC=C3C(=C2C=C1)NC4=C(C=C(C=C4)NS(=O)(=O)C)N(C)C)C

Origin of Product

United States

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